methyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

Description

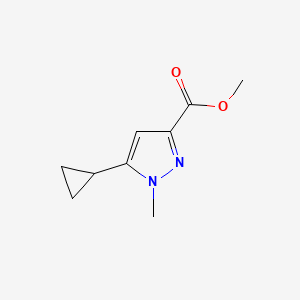

Methyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by a cyclopropyl substituent at the 5-position, a methyl group at the 1-position, and a methyl ester moiety at the 3-position of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

methyl 5-cyclopropyl-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-8(6-3-4-6)5-7(10-11)9(12)13-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIAZJXPFLJLCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OC)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Methyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Studies indicate that this compound exhibits inhibitory effects on cancer cell lines such as HeLa and MCF7. It may modulate metabolic pathways related to lactate dehydrogenase (LDH), which is crucial for cancer cell survival.

- Anti-inflammatory Properties : The compound has been shown to inhibit TNF-alpha production in vitro, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Activity : Tests against bacterial strains like Staphylococcus aureus and Escherichia coli reveal that the compound can inhibit growth with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

Biological Research

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may selectively bind to enzymes involved in critical metabolic pathways, indicating its utility in drug design aimed at specific therapeutic targets .

Industrial Applications

In addition to its medicinal properties, this compound is also being explored for various industrial applications:

- Agrochemicals : Its unique structural features make it suitable for developing new agrochemicals that require specific biological activities.

- Material Science : Research is ongoing into the use of this compound in creating materials with tailored properties due to its reactivity and stability .

Case Study 1: Anticancer Activity

Research conducted on this compound demonstrated significant inhibition of cell proliferation in cancer cell lines. The mechanism was linked to the modulation of LDH activity, which plays a vital role in cellular metabolism.

Case Study 2: Anti-inflammatory Effects

In vitro studies indicated that this compound could reduce TNF-alpha levels significantly, showcasing its potential as a therapeutic agent for inflammatory diseases.

Case Study 3: Antimicrobial Efficacy

A series of antimicrobial assays revealed that this compound effectively inhibited bacterial growth, supporting its development as a novel antimicrobial treatment.

Mechanism of Action

The mechanism by which methyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (CAS 51985-95-6)

- Key Difference : Replacement of the cyclopropyl group with a hydroxyl (-OH) group at position 4.

- This substitution may also alter biological activity, as hydroxyl groups are common pharmacophores in drug design.

- Similarity Score : 0.92 (indicating high structural overlap but distinct functional group reactivity) .

Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate (CAS 1223748-44-4)

Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

- Key Difference : Substitution of cyclopropyl with a pyridin-3-yl group at position 5.

- However, the basic nitrogen in pyridine may alter solubility and pKa .

Physicochemical and Functional Properties

Biological Activity

Methyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound characterized by its unique pyrazole structure, which contributes to its diverse biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula and features a five-membered pyrazole ring with a cyclopropyl group at the 5-position and a carboxylate group at the 3-position. The structural characteristics of this compound are crucial for its biological interactions.

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Antimicrobial Activity

- Pyrazole derivatives, including this compound, have demonstrated antibacterial and antifungal properties. These compounds can inhibit the growth of various pathogens, making them potential candidates for antibiotic development.

2. Anticancer Properties

- The compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit certain cancer cell lines. The mechanism involves interaction with specific cellular pathways that regulate proliferation and apoptosis.

3. Enzyme Inhibition

- This compound acts as an inhibitor of various enzymes involved in metabolic pathways. Its binding affinity to these enzymes suggests potential therapeutic applications in treating conditions like inflammation and cancer .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Binding Affinity : The compound binds selectively to receptors or enzymes, modulating their activity and influencing biological processes.

- Structural Influence : The cyclopropyl group enhances the compound's reactivity and selectivity towards biological targets, which is critical for its therapeutic efficacy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-bromo-5-cyclopropyl-1H-pyrazole-3-carboxylate | Bromine substitution at the 4-position | Enhanced reactivity due to bromine |

| 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid | Methyl group instead of ester | Acidic nature compared to ester |

| Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate | Ethyl ester functional group | Different pharmacokinetic properties |

This table illustrates how variations in structure can lead to differences in biological activity and reactivity.

Case Studies

Several studies have investigated the biological activities of this compound:

Study on Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects against human cancer cell lines, including HeLa and A375 cells. The IC50 values indicated potent antiproliferative activity, suggesting its potential as a lead compound for cancer therapy .

Antimicrobial Efficacy Assessment

Another research effort focused on evaluating the antimicrobial properties of various pyrazole derivatives. This compound was found to be effective against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential .

Preparation Methods

Synthesis of β-Keto Ester Precursors

The β-keto ester required for this route, methyl 3-cyclopropyl-3-oxopropanoate, can be prepared via Claisen condensation between methyl cyclopropanecarboxylate and methyl acetate in the presence of a strong base such as sodium hydride. Alternative methods include the reaction of cyclopropylcarbonyl chloride with methyl malonate under basic conditions.

Cyclocondensation Reaction

The cyclopropyl hydrazine derivative, such as cyclopropylhydrazine hydrochloride, is reacted with the β-keto ester in a polar aprotic solvent (e.g., ethanol or tetrahydrofuran) at reflux temperatures (60–80°C). The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization and dehydration.

Example Protocol:

-

Reactants: Methyl 3-cyclopropyl-3-oxopropanoate (1.0 equiv), methylhydrazine (1.2 equiv)

-

Solvent: Ethanol

-

Conditions: Reflux at 78°C for 12 hours

-

Workup: Neutralization with aqueous HCl, extraction with ethyl acetate, column chromatography (hexane:ethyl acetate = 4:1)

Post-Synthetic Cyclopropanation of Pyrazole Intermediates

For pyrazole cores lacking the cyclopropyl group, post-synthetic modification via cyclopropanation offers an alternative pathway. This method is advantageous when direct cyclocondensation proves challenging due to steric hindrance or instability of precursors.

Synthesis of Methyl 1-Methyl-1H-Pyrazole-3-Carboxylate

The parent pyrazole ester is synthesized via cyclization of methyl acetoacetate with methylhydrazine in acetic acid. The reaction is highly regioselective, favoring the 1,3-disubstituted pyrazole isomer.

Cyclopropanation Strategies

The cyclopropyl group is introduced via:

-

Simmons–Smith Reaction: Treatment of the pyrazole with diiodomethane and a zinc-copper couple in diethyl ether. This method requires a directing group (e.g., ester) to ensure site-specific cyclopropanation.

-

Transition Metal-Catalyzed Coupling: Palladium-catalyzed cross-coupling with cyclopropylboronic acids, though this approach is less common due to the pyrazole ring’s electron-deficient nature.

Example Protocol (Simmons–Smith):

-

Reactants: Methyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv), CH₂I₂ (2.5 equiv), Zn(Cu)

-

Solvent: Diethyl ether

-

Conditions: 0°C to room temperature, 24 hours

-

Yield: 45–50% (low due to competing side reactions)

Industrial-Scale Continuous Flow Synthesis

Recent advancements in continuous flow chemistry have enabled scalable production of pyrazole derivatives. A patented method for 1-methyl-5-hydroxypyrazole provides a template for adapting flow conditions to this compound.

Key Modifications for Target Compound

-

Precursor: Replace dimethyl malonate with methyl cyclopropylmalonate.

-

Alkylating Agent: Use methyl iodide instead of dimethyl sulfate to avoid sulfonic acid byproducts.

-

Cyclization: Perform at −10°C to 20°C to enhance regioselectivity.

Flow Reactor Parameters:

| Parameter | Value |

|---|---|

| Residence Time | 30–45 minutes |

| Temperature | −10°C (cyclization step) |

| Pressure | 2–3 bar |

| Solvent | Dichloroethane |

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of the methods discussed:

| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| Cyclocondensation | 68–72 | ≥95 | Moderate | Precursor synthesis complexity |

| Post-Synthetic Modification | 45–50 | 90 | Low | Low regioselectivity |

| Continuous Flow | 80–85 | ≥98 | High | Equipment cost |

Reaction Optimization and Troubleshooting

Regioselectivity Challenges

The cyclopropyl group’s steric bulk can lead to undesired isomers. Strategies to improve selectivity include:

Ester Group Stability

The methyl ester is prone to hydrolysis under acidic or basic conditions. Mitigation involves:

-

Protection with Tert-Butyl Groups: Temporary protection using tert-butyl esters, which are cleaved post-synthesis via trifluoroacetic acid.

-

Neutral Workup Conditions: Avoid aqueous bases during extraction.

Q & A

Q. What are the recommended methods for synthesizing methyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or via one-pot multicomponent reactions. For example, analogous pyrazole carboxylates (e.g., ethyl 1-methyl-5-phenyl derivatives) are synthesized using hydrazine hydrate and diketones under reflux in ethanol . To optimize efficiency:

- Catalyst Use : Employ acid catalysts (e.g., acetic acid) to accelerate cyclization.

- Temperature Control : Maintain reflux conditions (70–80°C) to balance reaction rate and side-product formation.

- Purification : Use column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the product .

Q. How should researchers confirm the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Purity Analysis : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with ≥98% purity thresholds, as seen in analogous compounds .

- Structural Confirmation :

- NMR Spectroscopy : Analyze - and -NMR spectra to verify substituent positions (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for methyl 5-hydroxy-1-phenyl analogs .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Gloves must be inspected for integrity before use and disposed of properly after contamination .

- Ventilation : Use fume hoods to minimize inhalation risks, as decomposition may release nitrogen oxides or carbon monoxide .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services .

Advanced Research Questions

Q. What strategies can be employed to analyze the impact of the cyclopropyl substituent on the compound’s reactivity and bioactivity?

Methodological Answer:

- Comparative Studies : Synthesize analogs with varying substituents (e.g., phenyl, propyl) and compare reaction kinetics or biological activity. For example, replacing cyclopropyl with phenyl groups in ethyl 1-methyl-5-phenyl derivatives alters electronic properties and bioactivity .

- Computational Modeling : Use density functional theory (DFT) to calculate steric/electronic effects of the cyclopropyl ring on molecular docking (e.g., binding to carbonic anhydrase or prostaglandin synthases) .

- Spectroscopic Analysis : Monitor substituent effects via -NMR (if fluorinated analogs exist) or IR spectroscopy to track carbonyl stretching shifts .

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar pyrazole derivatives?

Methodological Answer:

- Assay Standardization : Ensure consistent experimental conditions (e.g., cell lines, dosage, and exposure time). For example, anticonvulsant activity in pyrazole derivatives varies significantly based on MES (maximal electroshock) vs. subcutaneous pentylenetetrazol (scPTZ) models .

- Purity Reevaluation : Reassess compound purity using GC/HPLC, as impurities ≥2% can skew bioactivity results .

- Meta-Analysis : Compare substituent-specific trends across studies (e.g., 3-trifluoromethyl groups enhance anticonvulsant activity in 5-chloro derivatives) .

Q. What advanced spectroscopic techniques are critical for elucidating the electronic environment and conformation of this compound?

Methodological Answer:

- Dynamic NMR : Detect restricted rotation in the cyclopropyl ring via variable-temperature -NMR, observing coalescence of diastereotopic proton signals.

- X-ray Photoelectron Spectroscopy (XPS) : Analyze electron density around nitrogen and oxygen atoms to assess resonance effects in the pyrazole ring .

- Solid-State NMR : Characterize crystallographic packing effects, particularly hydrogen bonding between carboxylate and hydroxyl groups in polymorphs .

Data Contradiction Analysis Example

Scenario : Conflicting reports on the anti-inflammatory activity of pyrazole-3-carboxylates.

Resolution Steps :

Replicate Experiments : Verify assay protocols (e.g., carrageenan-induced edema vs. COX-2 inhibition assays) .

Structural Variants : Test analogs with modified substituents (e.g., methyl vs. propyl at position 3) to isolate activity drivers .

Meta-Data Review : Cross-reference with databases (e.g., PubChem) to identify undocumented variables like stereochemistry or hydrate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.